2-Chloro-5-(3-thienyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-5-(3-thienyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(3-thienyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

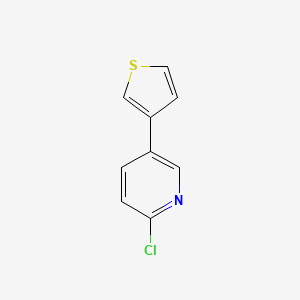

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZCXDZJFSHRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305835 | |

| Record name | 2-Chloro-5-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873948-15-3 | |

| Record name | 2-Chloro-5-(3-thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873948-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(3-thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-(3-thienyl)pyridine CAS number 873948-15-3

An In-depth Technical Guide to 2-Chloro-5-(3-thienyl)pyridine (CAS No. 873948-15-3)

Introduction: A Versatile Heterocyclic Scaffold

2-Chloro-5-(3-thienyl)pyridine is a bi-heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a thienyl group at the 5-position. Its chemical structure, identified by the CAS number 873948-15-3, represents a valuable scaffold in modern synthetic chemistry. The fusion of an electron-deficient pyridine ring with an electron-rich thiophene system imparts unique electronic properties and provides multiple reaction sites for further functionalization. This makes it a highly sought-after building block in the fields of medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of advanced organic electronic materials.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets, while the overall planar structure is conducive to π-π stacking interactions.[1]

Physicochemical and Computed Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes key properties for 2-Chloro-5-(3-thienyl)pyridine.

| Property | Value | Source |

| CAS Number | 873948-15-3 | [2][3][4] |

| Molecular Formula | C₉H₆ClNS | [4] |

| Molecular Weight | 195.67 g/mol | [4] |

| Appearance | Off-white to yellow solid (Expected) | Inferred |

| Purity | ≥97% (Typical Commercial Grade) | [4][5][6] |

| Canonical SMILES | C1=CN=C(C=C1C2=CSC=C2)Cl | PubChem CID 16723616 |

| InChI Key | YFHVXMLVYFCDQN-UHFFFAOYSA-N | PubChem CID 16723616 |

Core Synthesis Methodology: Palladium-Catalyzed Cross-Coupling

The construction of the C-C bond between the pyridine and thiophene rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required reagents.

Expert Rationale for Reagent Selection

The chosen protocol involves the coupling of a halo-pyridine with a thienylboronic acid. The key to success lies in selecting the appropriate starting materials and catalytic system.

-

Electrophile: 5-Bromo-2-chloropyridine is an ideal starting material. The carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the 2-position. This chemoselectivity allows for the targeted formation of the C5-thienyl bond while preserving the C2-chloro substituent for subsequent diversification.

-

Nucleophile: 3-Thienylboronic acid is the corresponding boron-based reagent. Boronic acids are generally stable, non-toxic, and compatible with a wide range of reaction conditions.[7]

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or from a combination of a Pd(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity to promote the desired coupling and prevent side reactions.[8]

-

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential.[9] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.

-

Solvent: A mixed solvent system, such as 1,4-dioxane and water, is often employed. The organic solvent solubilizes the coupling partners and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyridine (1.0 eq.), 3-thienylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Inerting: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The reaction mixture should be a suspension.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq.), to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-Chloro-5-(3-thienyl)pyridine.

Visualization of the Synthetic Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Reactivity and Strategic Applications

The 2-chloro substituent is a key functional handle for subsequent chemical modifications, primarily through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which allows for the strategic formation of carbon-nitrogen bonds.[10][11][12]

Key Reaction Pathway: Buchwald-Hartwig Amination

This reaction is a powerful tool for synthesizing substituted 2-amino-5-(3-thienyl)pyridines, which are prevalent motifs in pharmacologically active molecules.[10][13]

-

Principle: 2-Chloro-5-(3-thienyl)pyridine is reacted with a primary or secondary amine in the presence of a palladium catalyst, a specialized phosphine ligand (often a sterically hindered biarylphosphine), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[10][13][14]

-

Significance: This transformation replaces the chlorine atom with a nitrogen-containing functional group, enabling the rapid assembly of a library of derivatives from a common intermediate. This is a cornerstone of modern drug discovery, allowing for systematic structure-activity relationship (SAR) studies.[15]

Visualization of Derivatization Pathwaysdot

Sources

- 1. benchchem.com [benchchem.com]

- 2. 873948-15-3 CAS Manufactory [m.chemicalbook.com]

- 3. 873948-15-3|2-Chloro-5-(thiophen-3-yl)pyridine|BLD Pharm [bldpharm.com]

- 4. manalab.cn [manalab.cn]

- 5. Pyridine, 2-chloro-5-(3-thienyl)-,873948-15-3-Amadis Chemical [amadischem.com]

- 6. 2-Chloro-5-(3-thienyl)pyridine - CAS:873948-15-3 - 阿镁生物 [amaybio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Chloro-5-(3-thienyl)pyridine

An In-depth Technical Guide to 2-Chloro-5-(3-thienyl)pyridine

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-5-(3-thienyl)pyridine. As a key heterocyclic building block, this compound holds significant potential for researchers, scientists, and professionals in drug development and materials science. This document consolidates known data with theoretical analysis to serve as a foundational resource. It covers the compound's structure, physicochemical characteristics, a robust synthesis protocol based on modern cross-coupling techniques, reactivity analysis, and detailed methodologies for analytical characterization. The guide is structured to deliver not just data, but also expert insights into the causality behind its chemical behavior and application potential.

Introduction

2-Chloro-5-(3-thienyl)pyridine is a bi-heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a thienyl group at the 5-position. This unique arrangement of a π-deficient pyridine ring and a π-rich thiophene ring imparts a distinct electronic character and reactivity profile. Such structures are of high interest in medicinal chemistry, as both pyridine and thiophene moieties are prevalent scaffolds in a multitude of FDA-approved drugs, contributing to diverse pharmacological activities.

The strategic placement of the chlorine atom at the C-2 position of the pyridine ring serves as a crucial synthetic handle. It is susceptible to nucleophilic substitution and acts as an excellent leaving group in metal-catalyzed cross-coupling reactions, allowing for the facile introduction of further molecular complexity. Consequently, 2-Chloro-5-(3-thienyl)pyridine is a valuable intermediate for constructing diverse chemical libraries aimed at discovering novel therapeutic agents and functional materials.

Section 1: Physicochemical and Structural Properties

The fundamental properties of 2-Chloro-5-(3-thienyl)pyridine are summarized below. It is important to note that while core identification data is well-established, specific experimental physical properties like melting and boiling points are not widely reported in public literature. The values provided are based on data from chemical suppliers and computational predictions.

Molecular Structure

The chemical structure of 2-Chloro-5-(3-thienyl)pyridine is depicted below.

Caption: Chemical structure of 2-Chloro-5-(3-thienyl)pyridine.

Data Summary

All quantitative data is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-5-(thiophen-3-yl)pyridine | - |

| CAS Number | 873948-15-3 | [1],[2] |

| Molecular Formula | C₉H₆ClNS | [1] |

| Molecular Weight | 195.67 g/mol | [1] |

| Appearance | Expected to be an off-white to yellow solid | Analog Comparison |

| Melting Point | Data not available in cited literature | - |

| Boiling Point | Data not available in cited literature | - |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, Ethyl Acetate, and THF. Sparingly soluble in water. | Chemical Principles |

Section 2: Synthesis and Reactivity

Rationale for Synthetic Strategy

The formation of the C-C bond between the pyridine and thiophene rings is the key step in synthesizing 2-Chloro-5-(3-thienyl)pyridine. The most robust and widely adopted method for constructing such aryl-heteroaryl linkages is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is favored due to its high functional group tolerance, excellent yields, and generally mild reaction conditions. The chlorine atom on the pyridine ring is typically stable under these conditions, making it an ideal precursor.

The logical precursors for this reaction are a halogenated pyridine and a thienylboronic acid (or ester). Specifically, 2,5-dichloropyridine or 2-chloro-5-bromopyridine can be coupled with 3-thienylboronic acid. The higher reactivity of the bromo-substituent allows for selective coupling at the 5-position if 2-chloro-5-bromopyridine is used.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for the synthesis of 2-Chloro-5-(3-thienyl)pyridine.

Objective: To synthesize 2-Chloro-5-(3-thienyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,5-Dichloropyridine (1.0 eq)

-

3-Thienylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene and Water (4:1 v/v mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyridine (1.0 eq), 3-thienylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

-

Solvent and Base Addition: Add the Toluene/Water (4:1) solvent mixture and powdered Na₂CO₃ (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to degas the solution. Causality: This step is critical to prevent the oxidation of the Pd(0) active catalyst, which is formed in situ, thereby ensuring catalytic activity.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis.

Chemical Reactivity

The reactivity of 2-Chloro-5-(3-thienyl)pyridine is governed by its distinct functional groups:

-

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the C-2 position is activated towards nucleophilic attack. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge in the Meisenheimer intermediate, particularly for attacks at the ortho (C-2) and para (C-4) positions. This makes the C-2 chlorine a good leaving group, allowing for substitution reactions with various nucleophiles such as amines, alkoxides, and thiols to generate a diverse range of derivatives.

-

Further Cross-Coupling: The C-Cl bond can participate in other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling), providing a secondary vector for diversification after the initial Suzuki coupling.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids, alkylated to form pyridinium salts, or oxidized to an N-oxide. These modifications can significantly alter the electronic properties and reactivity of the entire molecule.

-

Thiophene Ring: The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, acylation). The directing effects of the pyridine substituent will influence the position of substitution on the thiophene ring.

Section 3: Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Pyridine Protons:

-

H-6: ~8.4-8.6 ppm (doublet, J ≈ 2.5 Hz). This proton is ortho to the nitrogen and will appear furthest downfield as a narrow doublet due to coupling with H-4.

-

H-4: ~7.8-8.0 ppm (doublet of doublets, J ≈ 8.5, 2.5 Hz). This proton is coupled to both H-3 and H-6.

-

H-3: ~7.3-7.5 ppm (doublet, J ≈ 8.5 Hz). Coupled to H-4.

-

-

Thiophene Protons:

-

H-2' or H-5': ~7.5-7.7 ppm (multiplet).

-

H-4' or H-5': ~7.3-7.5 ppm (multiplet). The exact shifts and coupling patterns for the thienyl protons will depend on the specific coupling constants between them.

-

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

Pyridine Carbons:

-

C-2 (C-Cl): ~150-152 ppm.

-

C-6 (CH): ~148-150 ppm.

-

C-4 (CH): ~138-140 ppm.

-

C-5 (C-Thienyl): ~132-134 ppm.

-

C-3 (CH): ~122-124 ppm.

-

-

Thiophene Carbons:

-

C-3' (C-Py): ~138-140 ppm.

-

C-2', C-4', C-5' (CH): ~120-128 ppm range.

-

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a characteristic doublet:

-

M⁺: m/z 195

-

M+2⁺: m/z 197 (with ~1/3 the intensity of the m/z 195 peak)

-

Key Fragmentation Ion: A peak at m/z 160, corresponding to the loss of the chlorine atom ([M-Cl]⁺), is also anticipated.

Protocol for ¹H NMR Spectroscopic Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structure and assess the purity of 2-Chloro-5-(3-thienyl)pyridine.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its deuterium signal provides a lock for the spectrometer. It is chosen for its ability to dissolve the analyte without contributing interfering proton signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0.00 ppm. Causality: TMS is chemically inert and has a sharp, single resonance that does not overlap with most analyte signals, making it an ideal internal standard for calibrating the chemical shift axis.

-

Transfer to NMR Tube: Transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to ensure homogeneity. Causality: Locking ensures the stability of the magnetic field during the experiment, while shimming optimizes its uniformity across the sample volume, leading to sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 90° pulse angle, 2-second relaxation delay).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts (ppm) and coupling constants (J-values in Hz) to confirm that the observed spectrum matches the expected structure.

Section 4: Applications in Research and Drug Development

The thienyl-pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets.

-

Bioisosterism: The thiophene ring is often used as a bioisostere for a benzene ring. This substitution can improve metabolic stability, alter lipophilicity, and enhance binding interactions with target proteins, making it a key strategy in lead optimization.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, particularly in oncology, utilize heterocyclic cores like pyridine to form critical hydrogen bonds within the ATP-binding pocket of kinases. The thienyl group can occupy adjacent hydrophobic regions.

-

CNS-Active Agents: The overall polarity and hydrogen bonding capability of the thienyl-pyridine scaffold make it suitable for designing agents that can cross the blood-brain barrier to act on central nervous system targets.

-

Intermediate for API Synthesis: As highlighted, 2-Chloro-5-(3-thienyl)pyridine is primarily a versatile intermediate. The reactive chlorine handle allows for its incorporation into larger, more complex molecules through late-stage functionalization, a highly desirable feature in modern drug discovery campaigns.[7]

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for 2-Chloro-5-(3-thienyl)pyridine in the cited literature. Therefore, a conservative approach to handling is required, based on the known hazards of related chlorinated pyridine compounds.

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

-

References

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 19, 2026, from [Link]

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent 5,329,011.

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved January 19, 2026, from [Link]

- 常州大学. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Chinese Patent CN104610137A.

-

National Center for Biotechnology Information. (n.d.). 2-(2'-Thienyl)pyridine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

- Stauffer Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine. U.S. Patent 4,612,377.

-

National Center for Biotechnology Information. (n.d.). 2-(3-Thienyl)pyridine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

- Ishihara Sangyo Kaisha Ltd. (1980). Process for producing 2-chloro-5-trichloromethyl pyridine. U.S. Patent 4,241,213.

- Imperial Chemical Industries Plc. (1984). Preparation of 2-chloro-5-methylpyridine. European Patent EP0121320A1.

-

Maina Technologies. (n.d.). 2-Chloro-5-(3-thienyl)pyridine. Retrieved January 19, 2026, from [Link] biotech.cn/products/C967161.html

- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

-

ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2023). 2-(Thienyl)quinoxaline derivatives and their application in Ir(iii) complexes yielding tuneable deep red emitters. Dalton Transactions. DOI:10.1039/D3DT02193A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Erianin. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2',3,4,4',5,5',6-Octabromodiphenyl ether. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. Retrieved from [Link]

Sources

- 1. manalab.cn [manalab.cn]

- 2. 873948-15-3|2-Chloro-5-(thiophen-3-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2-Chloro-5-(3-thienyl)pyridine: Molecular Structure, Properties, and Analysis

Abstract

This technical guide provides a comprehensive examination of 2-Chloro-5-(3-thienyl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delineates the molecule's core structural features, physicochemical properties, and molecular weight. We present a predictive analysis of its spectroscopic signature, offering insights into its characterization by mass spectrometry and NMR spectroscopy. Furthermore, a detailed, validated protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is provided, explaining the causal relationships behind the procedural choices. This guide is intended for scientists and professionals who require a deep technical understanding of this compound for application in drug development and novel material synthesis.

Molecular Identity and Physicochemical Properties

2-Chloro-5-(3-thienyl)pyridine is a biaryl compound composed of an electron-deficient 2-chloropyridine ring linked to an electron-rich thiophene ring at the 3-position. This electronic arrangement makes the molecule a versatile intermediate. The chlorine atom at the 2-position of the pyridine ring serves as a competent leaving group for nucleophilic aromatic substitution reactions, while the C-5 position is activated for further functionalization. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a site for coordination with metal centers.[1]

Molecular Structure

The planar, aromatic nature of both the pyridine and thiophene rings dictates the overall geometry of the molecule. The linkage between the rings allows for some rotational freedom, although steric hindrance may favor a specific dihedral angle in the solid state.

Caption: Molecular structure of 2-Chloro-5-(3-thienyl)pyridine.

Core Properties

The fundamental properties of this molecule are summarized in the table below. These identifiers are critical for regulatory compliance, procurement, and literature searches.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-(thiophen-3-yl)pyridine | [2] |

| CAS Number | 873948-15-3 | [2][3] |

| Molecular Formula | C₉H₆ClNS | [2][3] |

| Molecular Weight | 195.67 g/mol | [2] |

| Alternative Names | 2-chloro-5-(3-thienyl)pyridine; DB-104457 | [2] |

| Typical Purity | ≥97% | [2][3] |

Predictive Spectroscopic and Analytical Profile

As a Senior Application Scientist, predicting the analytical signature of a novel compound prior to its synthesis is crucial for experimental design. While specific experimental spectra for this exact molecule are not widely published, we can construct a reliable, predictive profile based on its constituent functional groups and data from analogous structures.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺).

-

Molecular Ion (M⁺): A prominent peak will appear at m/z 195. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will also be observed at m/z 197 with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.

-

Key Fragmentation Pathways: The fragmentation will likely proceed through several high-probability pathways. The weakest bonds, such as the C-Cl bond and the inter-ring C-C bond, are expected to cleave.

-

Loss of Cl: Fragmentation resulting in the loss of a chlorine radical (·Cl) would yield a fragment at m/z 160.

-

Inter-ring Cleavage: Scission of the bond between the pyridine and thiophene rings can lead to fragments corresponding to the chloropyridinyl cation (m/z 112) or the thienyl cation (m/z 83). The stability of these fragments will dictate their relative abundance.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide a definitive map of the molecule's carbon-hydrogen framework. The electron-withdrawing nature of the nitrogen and chlorine atoms will cause protons and carbons on the pyridine ring to resonate at a lower field (higher ppm) compared to those on the more electron-rich thiophene ring.

-

¹H NMR Predictions: The spectrum should display six distinct signals in the aromatic region (approx. 7.0-8.5 ppm), each integrating to one proton. Based on known data for 2-chloropyridine and 3-substituted thiophenes, the following assignments can be predicted.[6][7]

-

Pyridine Protons: Three signals corresponding to H-3, H-4, and H-6. The H-6 proton, being adjacent to the nitrogen, is expected to be the most downfield.

-

Thiophene Protons: Three signals for H-2, H-4, and H-5 of the thiophene ring. The H-2 proton, adjacent to the sulfur atom, will likely appear at a distinct chemical shift.

-

-

¹³C NMR Predictions: Nine signals are expected for the nine unique carbon atoms. The carbon atom bonded to chlorine (C-2) will be significantly downfield, as will the carbons adjacent to the nitrogen atom (C-2 and C-6).

Validated Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the pyridine and thiophene rings is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is chosen for its high functional group tolerance, excellent yields, and well-understood mechanism, making it a cornerstone of modern organic synthesis.[8][9] The proposed synthesis involves the coupling of 2-chloro-5-bromopyridine with thiophene-3-boronic acid. The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling, allowing for selective reaction at the C-5 position.

Reaction Scheme

Caption: Proposed workflow for the synthesis of 2-Chloro-5-(3-thienyl)pyridine.

Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC) and a robust purification step to ensure high purity of the final product.

Materials and Equipment:

-

2-Chloro-5-bromopyridine (1.0 eq)

-

Thiophene-3-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene, Ethanol, and Deionized Water (4:1:1 ratio)

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard laboratory glassware for extraction and chromatography

Procedure:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-bromopyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the palladium catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) followed by the degassed solvent mixture (Toluene:Ethanol:Water). The use of a phosphine ligand like triphenylphosphine is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour, eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material (2-chloro-5-bromopyridine) indicates the reaction's completion. This in-process check prevents unnecessary heating and potential side-product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-Chloro-5-(3-thienyl)pyridine.

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (MS, NMR).

References

- Amaybio. (n.d.). 2-Chloro-5-(3-thienyl)pyridine.

- Main-Tech. (n.d.). 2-Chloro-5-(3-thienyl)pyridine.

- ChemicalBook. (n.d.). 2-(2-CHLORO-5-THIENYL)PYRIDINE.

- PubChem. (n.d.). 2-(2'-Thienyl)pyridine.

- PubChem. (n.d.). 2-(3-Thienyl)pyridine.

- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- ACS Publications. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters.

- Wikipedia. (n.d.). Pyridine.

- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. manalab.cn [manalab.cn]

- 3. 2-Chloro-5-(3-thienyl)pyridine - CAS:873948-15-3 - 阿镁生物 [amaybio.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. article.sapub.org [article.sapub.org]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(3-thienyl)pyridine in Organic Solvents

Abstract

Introduction to 2-Chloro-5-(3-thienyl)pyridine and its Physicochemical Relevance

2-Chloro-5-(3-thienyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a chloro group and a thienyl group. Such structures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties. The solubility of this compound is a pivotal physicochemical property that dictates its behavior in various applications, including:

-

Drug Discovery and Development: Solubility directly impacts a drug candidate's bioavailability, formulation possibilities, and routes of administration.

-

Process Chemistry: Understanding solubility is crucial for designing efficient crystallization, purification, and reaction protocols.

-

Analytical Chemistry: The choice of solvent for analytical techniques such as chromatography and spectroscopy is dependent on the analyte's solubility.

The molecular structure of 2-Chloro-5-(3-thienyl)pyridine, with its combination of a polar pyridine ring, a nonpolar thienyl group, and a halogen substituent, suggests a nuanced solubility profile that will be highly dependent on the nature of the chosen organic solvent.

Fundamental Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[1][2] The dissolution process involves the breaking of intermolecular forces in the solute (lattice energy) and the solvent (cohesive forces) and the formation of new intermolecular forces between the solute and solvent molecules (solvation energy).

For 2-Chloro-5-(3-thienyl)pyridine, the key structural features influencing its solubility are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring itself possesses a dipole moment, contributing to its polarity.

-

Thienyl Group: The thiophene ring is less polar than the pyridine ring and contributes to the overall nonpolar character of the molecule.

-

Chloro Group: The electronegative chlorine atom introduces a dipole moment and can participate in weak intermolecular interactions.

The overall polarity of the molecule is a balance of these functional groups. Consequently, its solubility will be favored in solvents with similar polarity characteristics.

Predictive Qualitative Solubility

In the absence of specific experimental data for 2-Chloro-5-(3-thienyl)pyridine, we can make qualitative predictions based on its structure and the properties of common organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Chloro-5-(3-thienyl)pyridine in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have large dipole moments and can effectively solvate the polar pyridine ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors, interacting favorably with the pyridine nitrogen. However, the nonpolar thienyl group may limit solubility compared to more polar solutes. |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of the pyridine ring will likely lead to poor interaction with nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can interact with the chloro substituent and the aromatic rings through dipole-dipole and van der Waals forces. |

It is crucial to note that these are predictions. For accurate and reliable data, experimental determination is essential.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Chloro-5-(3-thienyl)pyridine.

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Chloro-5-(3-thienyl)pyridine

Introduction

2-Chloro-5-(3-thienyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of novel pharmacologically active agents and functional organic materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its molecular structure.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Chloro-5-(3-thienyl)pyridine. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to offer a robust, predictive interpretation. This approach, rooted in a deep understanding of structure-property relationships, is designed to guide researchers in the identification and characterization of this compound.

Molecular Structure and Numbering

The structure of 2-Chloro-5-(3-thienyl)pyridine consists of a pyridine ring chlorinated at the 2-position and substituted with a 3-thienyl group at the 5-position. The accepted IUPAC numbering for the pyridine and thiophene rings is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of 2-Chloro-5-(3-thienyl)pyridine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 2-Chloro-5-(3-thienyl)pyridine are based on the additive effects of substituents on the pyridine and thiophene rings, drawing comparisons with known data for 2-chloropyridine and 3-substituted thiophenes.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the electronic effects of the thienyl substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.35 - 7.45 | d | J(H3, H4) = 8.0 - 8.5 |

| H-4 | 7.70 - 7.80 | dd | J(H4, H3) = 8.0 - 8.5, J(H4, H6) = 2.0 - 2.5 |

| H-6 | 8.30 - 8.40 | d | J(H6, H4) = 2.0 - 2.5 |

| H-2' | 7.55 - 7.65 | dd | J(H2', H4') = 1.0 - 1.5, J(H2', H5') = 2.5 - 3.0 |

| H-4' | 7.20 - 7.30 | dd | J(H4', H2') = 1.0 - 1.5, J(H4', H5') = 4.5 - 5.0 |

| H-5' | 7.40 - 7.50 | dd | J(H5', H2') = 2.5 - 3.0, J(H5', H4') = 4.5 - 5.0 |

Interpretation:

-

Pyridine Protons (H-3, H-4, H-6): The presence of the electron-withdrawing chlorine atom at the C-2 position will deshield the adjacent protons. H-6 is expected to be the most downfield of the pyridine protons due to its proximity to the nitrogen atom. H-3 and H-4 will exhibit a typical ortho-coupling.

-

Thiophene Protons (H-2', H-4', H-5'): The chemical shifts of the thiophene protons are influenced by the connection to the pyridine ring at C-3'. H-2' is expected to be the most downfield of the thiophene protons due to its proximity to the sulfur atom and the pyridine ring. The coupling constants are characteristic of a 3-substituted thiophene.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.0 - 152.0 |

| C-3 | 123.0 - 125.0 |

| C-4 | 138.0 - 140.0 |

| C-5 | 133.0 - 135.0 |

| C-6 | 148.0 - 150.0 |

| C-2' | 125.0 - 127.0 |

| C-3' | 139.0 - 141.0 |

| C-4' | 127.0 - 129.0 |

| C-5' | 121.0 - 123.0 |

Interpretation:

-

Pyridine Carbons: C-2 and C-6 will be the most downfield due to their proximity to the nitrogen atom and, for C-2, the chlorine atom.

-

Thiophene Carbons: The carbon attached to the pyridine ring, C-3', is expected to be the most downfield of the thiophene carbons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-(3-thienyl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Lock the field frequency using the deuterium signal from the solvent.

-

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The predicted IR spectrum of 2-Chloro-5-(3-thienyl)pyridine is based on the characteristic absorption bands of substituted pyridines and thiophenes.[3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine and thiophene) |

| 1600 - 1550 | Medium-Strong | C=C and C=N ring stretching (pyridine) |

| 1500 - 1400 | Medium-Strong | C=C ring stretching (thiophene) |

| 1150 - 1050 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 750 - 650 | Medium | C-S stretching (thiophene) and C-Cl stretching |

Interpretation:

-

The presence of both pyridine and thiophene rings will result in a complex series of sharp absorption bands in the fingerprint region (below 1500 cm⁻¹).

-

The C-Cl stretching vibration is expected in the lower frequency region and may be coupled with other vibrational modes.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Baseline correct the spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The predicted fragmentation pattern for 2-Chloro-5-(3-thienyl)pyridine is based on the known fragmentation of chloropyridines and thienyl-containing compounds.[7][8]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z 195 and 197 in an approximate 3:1 ratio, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The molecular formula is C₉H₆ClNS.

-

Key Fragments:

-

[M - Cl]⁺: m/z 160. Loss of the chlorine radical.

-

[M - HCN]⁺: m/z 168/170. Loss of hydrogen cyanide from the pyridine ring.

-

[Thienyl]⁺: m/z 83. Cleavage of the C-C bond between the two rings.

-

[Chloropyridyl]⁺: m/z 112/114. Cleavage of the C-C bond between the two rings.

-

Caption: Predicted major fragmentation pathways for 2-Chloro-5-(3-thienyl)pyridine.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or a GC/LC interface.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions.

-

Compare the observed spectrum with a library of known spectra if available.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Chloro-5-(3-thienyl)pyridine. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive set of expected data has been compiled and interpreted. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data for this compound. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the unambiguous identification and characterization of 2-Chloro-5-(3-thienyl)pyridine.

References

- Bellamy, L. J. The Infra-red Spectra of Complex Molecules. Chapman and Hall, 1975.

- Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2001.

- Katritzky, A. R., & Ambler, A. P. "Infrared Spectra." Physical Methods in Heterocyclic Chemistry, vol. 2, 1963, pp. 161-360.

- Nyquist, R. A. Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press, 2001.

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. Mass Spectrometry of Organic Compounds. Holden-Day, 1967.

-

SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

-

Semantic Scholar. Correlations of the infrared spectra of some pyridines. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

NA ZAIDI, JM AL-KATTI AND FH SAEED. Mass Spectra of some substituted 2-Chloro-pyridones. [Link]

-

ARKAT USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

Sources

- 1. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Bromothiophene(872-31-1) 1H NMR [m.chemicalbook.com]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. semanticscholar.org [semanticscholar.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. arkat-usa.org [arkat-usa.org]

commercial availability of 2-Chloro-5-(3-thienyl)pyridine

An In-depth Technical Guide to 2-Chloro-5-(3-thienyl)pyridine for Advanced Research and Development

Introduction

2-Chloro-5-(3-thienyl)pyridine is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its structure, which incorporates both a reactive chloropyridine ring and a thienyl moiety, presents a versatile scaffold for the synthesis of more complex molecular architectures. The pyridine nitrogen offers a site for potential coordination or hydrogen bonding, while the chlorine atom is a prime handle for nucleophilic substitution or cross-coupling reactions. The thiophene ring, a common bioisostere for a phenyl ring, can be further functionalized and is a key component in numerous pharmacologically active compounds and organic electronic materials. This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and safe handling for researchers, scientists, and drug development professionals.

Commercial Availability and Procurement

2-Chloro-5-(3-thienyl)pyridine is available from a variety of chemical suppliers, typically on a research scale (grams to kilograms). When sourcing this intermediate, it is critical to consider not only the price but also the purity, lead time, and the availability of comprehensive analytical data.

Table 1: Commercial Supplier Overview

| Supplier | CAS Number | Typical Purity | Available Quantities |

| Amadis Chemical | 873948-15-3 | ≥97% | 1g, Bulk Inquiry |

| Aladdin | 873948-15-3 | ≥97% | 1g, 2g, 5g |

| Maina Technology Co., Ltd. | 873948-15-3 | ≥97% | 1g, 2g, 5g |

Note: This table is not exhaustive and is intended to be representative. Pricing and availability are subject to change.

Procurement Best Practices

For researchers and developers, ensuring the quality of starting materials is paramount. When procuring 2-Chloro-5-(3-thienyl)pyridine, the following should be considered:

-

Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should provide detailed information on the purity of the compound, as determined by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It should also include spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure.

-

Purity Requirements: The required purity will depend on the intended application. For early-stage discovery, 95-97% purity may be acceptable. For later-stage development and GMP (Good Manufacturing Practice) applications, higher purity grades will be necessary.

-

Lead Times and Scalability: Inquire about the supplier's stock levels and their capacity for bulk synthesis. For long-term projects, it is crucial to partner with a supplier who can meet increasing demands.

Synthesis and Manufacturing Routes

The most common and efficient method for synthesizing 2-Chloro-5-(3-thienyl)pyridine is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is widely used in the pharmaceutical industry due to its functional group tolerance and high yields.

The logical synthetic approach involves the coupling of a commercially available di-substituted pyridine with a thiophene boronic acid derivative. In this case, 2-chloro-5-bromopyridine or 2-chloro-5-iodopyridine would be reacted with thiophene-3-boronic acid.

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-Chloro-5-(3-thienyl)pyridine.

Exemplary Laboratory-Scale Protocol (Suzuki-Miyaura Coupling)

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-5-bromopyridine (1.0 eq), thiophene-3-boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-Chloro-5-(3-thienyl)pyridine.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation.

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 873948-15-3 |

| Molecular Formula | C₉H₆ClNS |

| Molecular Weight | 195.67 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |

| Storage | Store at 2-8°C for long-term stability[1] |

Analytical Characterization

The identity and purity of 2-Chloro-5-(3-thienyl)pyridine are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and thiophene rings. The chemical shifts and coupling constants will be diagnostic of the substitution pattern.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the nine carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings.

Applications in Research and Development

The unique structure of 2-Chloro-5-(3-thienyl)pyridine makes it a valuable intermediate in several areas of research. Pyridine and its derivatives are integral to numerous applications in pharmaceuticals, agrochemicals, and materials science.[2]

Sources

fundamental reactivity of the 2-chloro-pyridine moiety

An In-depth Technical Guide to the Fundamental Reactivity of the 2-Chloro-Pyridine Moiety

Abstract

The 2-chloro-pyridine moiety is a cornerstone of modern synthetic chemistry, serving as a versatile and highly valuable building block across the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique electronic properties, governed by the interplay between the electronegative chlorine atom and the electron-withdrawing pyridine ring, give rise to a rich and predictable reactivity profile. This guide provides an in-depth exploration of this profile, moving from the fundamental electronic structure and synthesis to the principal reaction classes: nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and directed metalation. By elucidating the causality behind its reactivity and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the full synthetic potential of 2-chloro-pyridine.

Electronic Structure and Spectroscopic Profile

The reactivity of 2-chloro-pyridine is a direct consequence of its electronic architecture. The nitrogen atom within the pyridine ring exerts a powerful electron-withdrawing effect through both induction and resonance (the mesomeric effect). This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them electron-deficient.

The placement of a chlorine atom at the C2 position further modulates this electronic landscape. The carbon atom bonded to the chlorine becomes highly electrophilic, making it a prime target for nucleophilic attack.[3] This inherent activation is the key to its utility in a vast array of chemical transformations.

Caption: Resonance delocalization creating electrophilic centers at C2 and C4.

Spectroscopic Characterization

Unambiguous identification of the 2-chloro-pyridine moiety is critical. The following table summarizes its key spectroscopic signatures.

| Technique | Parameter | Typical Values and Observations | Source(s) |

| ¹H NMR | Chemical Shift (δ) | H6: ~8.3-8.4 ppm (doublet), H4: ~7.6-7.7 ppm (triplet-like), H3/H5: ~7.2-7.3 ppm (multiplets). The H6 proton is most deshielded due to proximity to the nitrogen atom. | [4] |

| ¹³C NMR | Chemical Shift (δ) | C2: ~150-152 ppm (ipso-carbon, attached to Cl), C6: ~148-150 ppm, C4: ~138-140 ppm, C3/C5: ~122-125 ppm. The C2 carbon signal is characteristic. | [5] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~1580-1550 (C=N and C=C ring stretches), ~1100-1000 (C-Cl stretch). The pattern of ring stretching modes is diagnostic for the substitution pattern. | [6] |

| Mass Spectrometry | Molecular Ion (M⁺) | Exhibits a characteristic isotopic pattern for one chlorine atom, with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak (due to ³⁵Cl and ³⁷Cl isotopes). | [7] |

Synthesis of 2-Chloropyridine

While commercially available, understanding the synthesis of 2-chloro-pyridine is fundamental. The most reliable and high-yielding industrial methods involve the chlorination of pyridine-N-oxide, which avoids the formation of polychlorinated byproducts common in direct pyridine chlorination.[8][9][10][11]

Experimental Protocol: Synthesis from Pyridine-N-Oxide

This protocol is adapted from a method that utilizes phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base to improve regioselectivity for the 2-position over the 4-position.[10]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve pyridine-N-oxide (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reaction Setup: Cool the solution to 10°C using an ice bath.

-

Addition of Chlorinating Agent: Add a solution of phosphorus oxychloride (1.2 eq) in DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 15°C. Causality: This slow addition controls the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat to reflux for 1 hour.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into an equal volume of cold water. Neutralize the aqueous layer with 2M NaOH solution until the pH is ~8.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-pyridine.

-

Purification: Purify the crude product via fractional distillation to obtain pure 2-chloro-pyridine.[10]

Nucleophilic Aromatic Substitution (SNA_r_)

The most fundamental reaction of 2-chloro-pyridine is nucleophilic aromatic substitution (SNA_r_), where the chloride acts as a leaving group.[9][12] The reaction proceeds via a Meisenheimer-like intermediate, and its rate is significantly enhanced by the electron-withdrawing nature of the pyridine ring.[13]

While effective, uncatalyzed SNA_r_ reactions on unactivated 2-chloro-pyridine often require harsh conditions, such as high temperatures and pressures, which can limit functional group tolerance.[14]

Caption: The addition-elimination pathway of SNA_r_ on 2-chloropyridine.

Advanced Application: Uncatalyzed Amination in Flow

Modern flow chemistry provides a powerful solution to overcome the high activation barriers of SNA_r_ on 2-chloro-pyridine. By enabling reactions at very high temperatures with short residence times, side reactions are minimized, and excellent yields can be achieved.[14]

This protocol is based on the work of Organ et al. for the direct amination of 2-chloro-pyridine.[14]

-

System Setup: Utilize a commercial flow reactor system equipped with a high-temperature reactor coil (e.g., stainless steel, 10 mL volume) and a back-pressure regulator set to ~200 psi.

-

Reagent Solution: Prepare a 0.5 M solution in N-methyl-2-pyrrolidone (NMP) containing 2-chloro-pyridine (1.0 eq) and piperidine (2.2 eq).

-

Reaction Execution:

-

Load the reagent solution into a sample loop (e.g., 5 mL).

-

Set the reactor temperature to 250°C.

-

Set the system flow rate to 0.1 mL/min (This corresponds to a residence time of 20 minutes in a 2 mL effective volume).

-

Inject the reagent solution into the NMP solvent stream.

-

-

Collection and Workup: Collect the reaction output after it has passed through the back-pressure regulator. Dilute the collected fraction with ethyl acetate and wash extensively with water to remove NMP and excess amine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)pyridine.[14]

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling has revolutionized the use of 2-chloro-pyridine, enabling the formation of C-C and C-N bonds under mild conditions with exceptional functional group tolerance. As an "activated" aryl chloride, 2-chloro-pyridine is an excellent substrate for these transformations.[15]

Caption: The three key steps in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds between 2-chloro-pyridine and organoboron reagents. It is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[15]

| Entry | Arylboronic Acid | Catalyst System | Yield (%) | Source |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 95 | [15] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 92 | [15] |

| 3 | 3-Thienylboronic acid | Pd/C / PPh₃ / K₃PO₄ | 85 | [16] |

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon), add 2-chloro-pyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add a degassed 2:1 mixture of toluene and water.

-

Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield 2-phenylpyridine.[15]

Buchwald-Hartwig Amination

This reaction is a powerful alternative to classical SNA_r_ for synthesizing N-aryl pyridines.[17] The choice of a bulky, electron-rich phosphine ligand is critical for activating the C-Cl bond toward the rate-limiting oxidative addition step.[18]

-

Reaction Setup: In a glovebox, charge a vial with a palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), RuPhos ligand (4 mol%), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Remove the vial from the glovebox, add 2-chloro-pyridine (1.0 eq) and aniline (1.2 eq) under a positive pressure of argon.

-

Solvent and Reaction: Add anhydrous, degassed toluene. Seal the vial and heat to 100°C for 16 hours.

-

Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to obtain N-phenylpyridin-2-amine.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 2-alkynylpyridines by reacting 2-chloro-pyridine with a terminal alkyne, using a dual catalyst system of palladium and copper(I).[19][20]

-

Reaction Setup: To a Schlenk flask, add 2-chloro-pyridine (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%) under an argon atmosphere.

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) as both the base and solvent, followed by the terminal alkyne (e.g., phenylacetylene, 1.1 eq).

-

Reaction: Heat the mixture to 80°C for 8 hours.

-

Workup: Cool the reaction, dilute with diethyl ether, and filter to remove the triethylammonium salts.

-

Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which offer excellent functional group tolerance.[21] This reaction is particularly useful for coupling with alkyl, aryl, and vinyl partners.

-

Organozinc Preparation: Prepare the organozinc reagent in situ by reacting an organolithium or Grignard reagent with anhydrous zinc chloride (ZnCl₂) in THF at 0°C.

-

Coupling Reaction: In a separate flask under argon, combine 2-chloro-pyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

-

Addition and Reaction: Add the freshly prepared organozinc solution to the palladium/2-chloropyridine mixture at room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

-

Purification: Purify via column chromatography.

Directed Metalation Strategies

While cross-coupling and SNA_r_ functionalize the C2 position, directed metalation allows for regioselective functionalization at other positions on the 2-chloro-pyridine ring.

-

C-3 Lithiation (Directed ortho-Metalation): The chlorine atom at C2 acts as a powerful directing group. Using a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78°C) results in exclusive deprotonation at the C3 position.[22][23] The resulting organolithium species can be trapped with various electrophiles.

-

C-6 Lithiation: In a remarkable departure from standard reactivity, the use of a BuLi-LiDMAE (lithium dimethylaminoethoxide) superbase in a non-polar solvent like hexane promotes regioselective deprotonation at the C6 position, ortho to the nitrogen.[22] This method avoids nucleophilic attack on the pyridine ring and provides access to a unique class of 6-substituted-2-chloropyridines.[22]

Conclusion

The 2-chloro-pyridine moiety possesses a rich and multifaceted reactivity profile that chemists can exploit with a high degree of control and predictability. Its inherent electronic activation makes it a superior substrate for nucleophilic aromatic substitution, while its compatibility with a wide range of palladium-catalyzed cross-coupling reactions has cemented its status as an indispensable tool in modern synthesis. Furthermore, advanced strategies like regioselective metalation unlock pathways to complex substitution patterns. A thorough understanding of these fundamental principles empowers researchers to design innovative synthetic routes for the discovery and development of new medicines, agrochemicals, and advanced materials.

References

-

2-Chloropyridine | C5H4ClN | CID 7977 . PubChem. [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications . Chempanda. [Link]

-

Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor . Synlett. [Link]

-

2-Chloropyridine . Wikipedia. [Link]

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles . Filo. [Link]

-

Exploring 2-Chloropyridine: Properties, Applications, and Market Insights . Medium. [Link]

-

PREPARATION OF 2-CHLOROPYRIDINE . Taylor & Francis Online. [Link]

-

2-Chloropyridine . National Toxicology Program. [Link]

-

Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction . Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitutions . YouTube. [Link]

-

Synthesis of 2-chloropyridine-1-oxide hydrochloride . PrepChem.com. [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 . PubMed. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids . ResearchGate. [Link]

-

Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines . ACS Publications. [Link]

-

The Significance of 2-Chloropyridine in Chemical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyridine, 2-chloro- (Mass Spectrum) . NIST WebBook. [Link]

-

Pyridine, 2-chloro- (IR Spectrum) . NIST WebBook. [Link]

-

Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi . ACS Publications. [Link]

-

Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles . RSC Publishing. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine . ResearchGate. [Link]

-

Nucleophilic aromatic substitution reactions of 2-chloropyridines . Morressier. [Link]

-

Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine . RSC Publishing. [Link]

-

Reductive Couplings of 2-Halopyridines without External Ligand . ACS Publications. [Link]

-

Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling . ACS Publications. [Link]

-

Negishi coupling . Wikipedia. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

CRF ligands via Suzuki and Negishi couplings . PubMed. [Link]

-

Nucleophilic Aromatic Substitution of Heteroarenes . YouTube. [Link]

-

Sonogashira coupling . Wikipedia. [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine . RSC Publishing. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scirp.org. [Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . PMC. [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution . YouTube. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine, 2-chloro- [webbook.nist.gov]

- 7. Pyridine, 2-chloro- [webbook.nist.gov]